molecular formula C14H20ClN3O4S B1620788 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride CAS No. 725234-38-8

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride

Cat. No.: B1620788
CAS No.: 725234-38-8
M. Wt: 361.8 g/mol
InChI Key: GOFMSUMDSSCVJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

    Reduction Reactions: Commonly use reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Yield sulfonamide or sulfonate ester derivatives.

    Reduction Reactions: Produce amine derivatives.

    Oxidation Reactions: Form aldehyde or carboxylic acid derivatives.

Scientific Research Applications

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is not well-documented. compounds with similar structures often act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzenesulfonamide
  • 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzenesulfonate

Uniqueness

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O4S/c1-3-22-12-5-4-11(10-13(12)23(15,20)21)16-14(19)18-8-6-17(2)7-9-18/h4-5,10H,3,6-9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFMSUMDSSCVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374474
Record name 2-Ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-38-8
Record name 2-Ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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